molecular formula C25H36O2 B13407955 (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione

(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione

Cat. No.: B13407955
M. Wt: 368.6 g/mol
InChI Key: CIPWTUUCAJDQRQ-CLYTXKMMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Abridin can be synthesized from Bisnorcholenaldehyde, which is used to prepare 27-Nor-delta4-dafachronic acid as a synthetic ligand of Caenorhabditis elegans DAF-12 receptor . The specific reaction conditions for synthesizing Abridin involve the use of organic solvents and controlled temperature settings to ensure the stability and purity of the compound.

Industrial Production Methods

The industrial production of Abridin involves large-scale extraction from Abrus precatorius seeds, followed by purification processes to isolate the compound. The extraction process typically involves solvent extraction, filtration, and crystallization to obtain high-purity Abridin .

Chemical Reactions Analysis

Types of Reactions

Abridin undergoes various chemical reactions, including:

    Oxidation: Abridin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in Abridin.

    Substitution: Abridin can undergo substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Abridin, which can be used for further chemical synthesis and research applications .

Scientific Research Applications

Abridin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Abridin is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include:

Abridin stands out due to its specific applications in biological research and its unique interaction with the DAF-12 receptor .

Properties

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2S)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20-,21+,22-,23-,24-,25+/m0/s1

InChI Key

CIPWTUUCAJDQRQ-CLYTXKMMSA-N

Isomeric SMILES

C[C@@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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